4-(4-Fluoro-3-methylphenoxy)benzonitrile
Description
4-(4-Fluoro-3-methylphenoxy)benzonitrile is a substituted benzonitrile derivative characterized by a phenoxy group attached to the para position of the benzonitrile core. The phenoxy ring itself is substituted with a fluorine atom at position 4 and a methyl group at position 3. This structural motif is common in agrochemical and pharmaceutical intermediates due to the electronic and steric effects imparted by the substituents.
Properties
Molecular Formula |
C14H10FNO |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
4-(4-fluoro-3-methylphenoxy)benzonitrile |
InChI |
InChI=1S/C14H10FNO/c1-10-8-13(6-7-14(10)15)17-12-4-2-11(9-16)3-5-12/h2-8H,1H3 |
InChI Key |
CSUNIECJRDOWKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzonitrile Derivatives
*Calculated based on molecular formula.
Substituent Effects on Physical Properties
- Halogen Substitution: Replacement of fluorine with chlorine or bromine increases molecular weight and polarizability. For example, 4-(4-Chloro-3-methylphenoxy)benzonitrile (MW 251.69) and 4-(4-Bromo-3-formylphenoxy)benzonitrile (MW 302.12) exhibit higher molecular weights than the fluoro analog due to the larger atomic radii of Cl and Br .
- Functional Groups: The presence of a formyl group in 4-(4-Bromo-3-formylphenoxy)benzonitrile lowers its melting point (109–111°C) compared to non-polar methyl or halogen substituents, likely due to reduced crystallinity .
Computational Insights
Density functional theory (DFT) studies (e.g., B3LYP functional) elucidate electronic effects of substituents. For example, exact-exchange terms in DFT improve accuracy in predicting thermochemical properties, which could guide the design of benzonitrile derivatives with tailored reactivities .
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